A Technical Guide to 2-Chloro-6-fluoro-4-methylbenzothiazole: Synthesis, Reactivity, and Therapeutic Potential
A Technical Guide to 2-Chloro-6-fluoro-4-methylbenzothiazole: Synthesis, Reactivity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-6-fluoro-4-methylbenzothiazole (CAS 1188226-42-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is not extensively available in public literature, this document extrapolates from the well-established chemistry of related 2-chlorobenzothiazoles to offer insights into its physicochemical properties, spectral characteristics, synthesis, and reactivity. Particular emphasis is placed on its potential as a versatile intermediate for the synthesis of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Heterocyclic compounds are foundational to modern medicinal chemistry, with over 90% of new pharmaceuticals featuring a heterocyclic core.[1] Among these, the benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, has emerged as a privileged structure due to its broad spectrum of biological activities.[2] Benzothiazole derivatives have demonstrated efficacy in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] The versatility of the benzothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.
2-Chloro-6-fluoro-4-methylbenzothiazole belongs to a class of 2-chlorobenzothiazoles that are particularly valuable as synthetic intermediates. The chlorine atom at the 2-position is activated towards nucleophilic substitution, providing a reactive handle for the introduction of diverse functional groups.[3][4] The presence of a fluorine atom at the 6-position and a methyl group at the 4-position is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel drug candidates.
Physicochemical and Spectral Properties
While specific experimental data for 2-Chloro-6-fluoro-4-methylbenzothiazole is limited, we can predict its key properties based on related structures.
Physicochemical Properties
The following table summarizes the predicted and known properties of 2-Chloro-6-fluoro-4-methylbenzothiazole and a closely related analog.
| Property | 2-Chloro-6-fluoro-4-methylbenzothiazole (Predicted) | 2-Chloro-6-methylbenzothiazole (CAS 3507-26-4)[5] | 2-Chloro-6-fluorobenzothiazole (CAS 399-74-6)[6] |
| Molecular Formula | C8H5ClFNS | C8H6ClNS | C7H3ClFNS |
| Molecular Weight | 201.65 g/mol | 183.66 g/mol | 187.62 g/mol |
| Appearance | Likely a solid at room temperature | Solid | Not Specified |
| Melting Point | Not available | 44-49 °C | Not available |
| Boiling Point | Not available | 152 °C at 15 mmHg | Not available |
| LogP (Predicted) | ~3.9 | 3.7 | Not available |
| Purity | >95% (Typical for research chemicals) | 98% | Not Specified |
Spectral Characteristics
The structural features of 2-Chloro-6-fluoro-4-methylbenzothiazole would give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the fluorine and methyl substituents. A singlet corresponding to the methyl group protons would also be present.
-
¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the carbon atoms of the benzothiazole core. The carbon atom at the 2-position, bonded to chlorine, would exhibit a characteristic downfield shift.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom at the 6-position.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis and Reactivity
The synthesis of 2-Chloro-6-fluoro-4-methylbenzothiazole would likely follow established methods for the preparation of 2-chlorobenzothiazoles.
General Synthetic Approach
A plausible synthetic route would involve the cyclization of a corresponding thiourea derivative. The general workflow is depicted below.
Caption: Plausible synthetic route to 2-Chloro-6-fluoro-4-methylbenzothiazole.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 2-chlorobenzothiazoles is the reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring makes the 2-position susceptible to attack by a wide range of nucleophiles.[4]
Caption: General mechanism of nucleophilic aromatic substitution at the 2-position.
Experimental Protocols
The following are general, illustrative protocols for reactions involving the 2-chlorobenzothiazole scaffold, which can be adapted for 2-Chloro-6-fluoro-4-methylbenzothiazole.
Protocol: Amination via SNAr
This protocol describes the synthesis of 2-aminobenzothiazole derivatives.
Materials:
-
2-Chloro-6-fluoro-4-methylbenzothiazole (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Anhydrous solvent (e.g., DMF, NMP, or Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 2-Chloro-6-fluoro-4-methylbenzothiazole in the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine to the solution.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol: Thiolation via SNAr
This protocol outlines the synthesis of 2-thioether-substituted benzothiazoles.
Materials:
-
2-Chloro-6-fluoro-4-methylbenzothiazole (1.0 mmol)
-
Thiol (1.1 mmol)
-
Base (e.g., NaH, K₂CO₃) (1.2 mmol)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the thiol in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for 30 minutes at room temperature to form the thiolate anion.
-
Add a solution of 2-Chloro-6-fluoro-4-methylbenzothiazole in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Applications in Drug Discovery
The 2-substituted benzothiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The ability to easily introduce diverse functionalities at the 2-position of 2-Chloro-6-fluoro-4-methylbenzothiazole makes it a highly valuable precursor for generating libraries of compounds for high-throughput screening.
-
Anticancer Agents: Numerous 2-aminobenzothiazole derivatives have shown potent anticancer activity.[1][2]
-
Antimicrobial Agents: The benzothiazole nucleus is a key component of various antibacterial and antifungal compounds.[7]
-
Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[1]
-
Diagnostic Agents: Radiolabeled benzothiazoles, such as Flutemetamol (18F), are used as PET imaging agents for β-amyloid plaques in Alzheimer's disease.[1]
Safety and Handling
As with any laboratory chemical, 2-Chloro-6-fluoro-4-methylbenzothiazole should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, the following general guidelines based on related compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or a fume hood.[9][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
Conclusion
2-Chloro-6-fluoro-4-methylbenzothiazole represents a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its reactivity, driven by the activated 2-chloro substituent, allows for facile diversification. While specific experimental data on this compound is sparse, the well-documented chemistry of the 2-chlorobenzothiazole scaffold provides a solid foundation for its exploration in drug discovery and materials science. Further investigation into the synthesis and biological evaluation of derivatives of 2-Chloro-6-fluoro-4-methylbenzothiazole is warranted to fully realize its potential.
References
- A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Benchchem.
- 2-Chlorobenzothiazole. Chem-Impex.
- An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA.
- REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS.
- SAFETY D
- SAFETY D
- SAFETY D
- Safety D
- 2-Chloro-6-fluorobenzyl alcohol. CymitQuimica.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- 2-Chloro-6-fluorobenzothiazole. Santa Cruz Biotechnology.
- 2-Chloro-6-methylbenzothiazole. PubChem.
- Current trends of benzothiazoles in drug discovery: a p
- 2-Chloro-6-methylbenzothiazole. Sigma-Aldrich.
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
